molecular formula C8H8BrFN2O B8165850 5-Bromo-N-ethyl-3-fluoropicolinamide

5-Bromo-N-ethyl-3-fluoropicolinamide

Cat. No.: B8165850
M. Wt: 247.06 g/mol
InChI Key: SYCMKEYMDMWCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-ethyl-3-fluoropicolinamide is a halogenated picolinamide derivative characterized by a pyridine ring substituted with bromine at position 5, fluorine at position 3, and an ethylamide group at position 2. The bromine atom contributes to electrophilic reactivity, while the fluorine atom enhances metabolic stability and lipophilicity. The ethylamide group introduces hydrogen-bonding capacity, which may influence solubility and target binding affinity.

Properties

IUPAC Name

5-bromo-N-ethyl-3-fluoropyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFN2O/c1-2-11-8(13)7-6(10)3-5(9)4-12-7/h3-4H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCMKEYMDMWCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=N1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-ethyl-3-fluoropicolinamide typically involves the following steps:

    Bromination: The starting material, 3-fluoropicolinamide, is subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.

    N-Ethylation: The brominated intermediate is then reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, under basic conditions to attach the ethyl group to the nitrogen atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in reactors designed for large-scale chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-ethyl-3-fluoropicolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the original compound.

Scientific Research Applications

5-Bromo-N-ethyl-3-fluoropicolinamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of picolinamide derivatives with biological targets.

Mechanism of Action

The mechanism of action of 5-Bromo-N-ethyl-3-fluoropicolinamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the ethyl group, contribute to the compound’s binding affinity and specificity towards these targets. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The comparative evaluation focuses on structurally analogous compounds identified across multiple sources, emphasizing substituent patterns, functional groups, and similarity metrics. Key compounds include nitriles, carboxylic acids, esters, and amines, which diverge in electronic and steric properties compared to the target molecule.

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name CAS Number Substituents Functional Group Similarity Score Reference ID
5-Bromo-N-ethyl-3-fluoropicolinamide (Target) N/A 5-Br, 3-F, 2-ethylamide Amide N/A N/A
5-Bromo-3-fluoropicolinonitrile 149488-78-8 5-Br, 3-F Nitrile 0.68
3-Bromo-5-(trifluoromethyl)picolinic acid 1005474-88-3 3-Br, 5-CF3 Carboxylic acid 0.75
Ethyl 3-bromo-5-(trifluoromethyl)picolinate 1048384-90-2 3-Br, 5-CF3, ethyl ester Ester 0.97
5-Bromo-3-fluoropyridin-2-amine 1532517-95-5 5-Br, 3-F Amine 0.76
5-Bromo-3-nitropicolinonitrile 573675-25-9 5-Br, 3-NO2 Nitrile 0.91

Research Findings and Discussion

Substituent Position and Electronic Effects

  • Halogen vs.
  • Nitrile vs. Amide : The nitrile analog (CAS 149488-78-8) lacks hydrogen-bonding capacity, likely reducing solubility and biological target interactions compared to the target’s amide group .

Functional Group Impact

  • Amide vs.
  • Amine vs. Amide : The amine derivative (CAS 1532517-95-5) retains fluorine and bromine but replaces the amide with a primary amine, increasing basicity and altering solubility profiles .

High-Similarity Anomalies

  • The ethyl ester (CAS 1048384-90-2) exhibits a remarkably high similarity score (0.97) despite divergent substituent positions (3-Br, 5-CF3 vs. target’s 5-Br, 3-F). This suggests algorithmic prioritization of functional group similarity (ethyl ester vs. ethylamide) over positional accuracy .
  • The nitro-substituted nitrile (CAS 573675-25-9) achieves a high similarity score (0.91) due to matching bromine and substituent positions (5-Br, 3-NO2 vs. 5-Br, 3-F), highlighting the role of positional alignment in similarity metrics .

Physicochemical Implications

  • Solubility : Carboxylic acid derivatives (e.g., CAS 1005474-88-3) exhibit higher aqueous solubility than the target amide, which may limit bioavailability in hydrophobic environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.